molecular formula C20H28ClNO3 B1664256 A 77636 hydrochloride CAS No. 145307-34-2

A 77636 hydrochloride

Cat. No. B1664256
M. Wt: 365.9 g/mol
InChI Key: BWHPNJVKFAPVOG-QYFJGNGUSA-N
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Description

A 77636 hydrochloride is a potent and selective dopamine D1-like receptor agonist . It has pEC50 values of 8.97 and < 5 for D1-like and D2-like receptors respectively . It displays anti-Parkinsonian activity following oral administration in vivo . It also exhibits an 11-fold cell type bias over dopamine in a functional assay in U2 cells .


Molecular Structure Analysis

The empirical formula of A 77636 hydrochloride is C20H27NO3 · HCl · xH2O . Its molecular weight is 365.89 on an anhydrous basis . The SMILES string representation of its structure is O.Cl.NC[C@@H]1OC@@Hc(O)ccc12)C34CC5CC(CC(C5)C3)C4 .


Physical And Chemical Properties Analysis

A 77636 hydrochloride is a solid substance . It is white to off-white in color . It is soluble in water, with a solubility of more than 10 mg/mL . It should be stored in a desiccated state, protected from light, at a temperature of -20°C .

Scientific Research Applications

Dopamine D1 Receptor Agonist and Parkinson's Disease

A 77636 hydrochloride is primarily recognized as a selective dopamine D1 receptor agonist. It has shown significant affinity for the dopamine D1 receptor and has been studied extensively in the context of Parkinson's disease. Research conducted by Kebabian et al. (1992) demonstrated that A 77636 could increase locomotor activity and decrease the severity of Parkinsonian-like symptoms in marmosets, suggesting its potential utility in treating Parkinson's disease (Kebabian et al., 1992).

Neurobiological Effects

Further studies explored the neurobiological impacts of A 77636. Asin and Wirtshafter (1993) observed that acute injections of A 77636 induced ipsilateral Fos-like immunoreactivity and contralateral rotation in rats with unilateral dopamine-depleting lesions. However, repeated treatment with A 77636 resulted in a failure to induce either striatal c-fos or rotation, highlighting changes in dopamine D1 receptor sensitivity (Asin & Wirtshafter, 1993).

Interaction with D2 Dopamine Receptors

Research by Wirtshafter and Asin (1994) showed that systemic administration of A 77636 led to a dose-dependent induction of Fos-like immunoreactivity in the striatum. Their findings indicated a complex interaction between D1 and D2 dopamine receptor stimulation, revealing a more nuanced understanding of dopamine receptor dynamics (Wirtshafter & Asin, 1994).

Tolerance Development and Receptor Desensitization

Lin et al. (1996) discovered that A 77636 induced rapid tolerance in vivo due to its prolonged activation of the D1 receptor. This property limits its potential for Parkinson's disease therapy, as the continued activation of the D1 receptor by A 77636 leads to an inability of the receptor to recover its responsiveness (Lin et al., 1996).

Acetylcholine Release Stimulation

Acquas et al. (1994) studied the effects of A 77636 on acetylcholine release in rats. They found that administration of A 77636 significantly increased acetylcholine release in the rat frontal cortex and hippocampus, suggesting its potential relevance in treating acetylcholine deficit-related syndromes (Acquas et al., 1994).

Desensitization Profile in Primates

Blanchet et al. (1996) explored the desensitization process of dopamine D1 receptors in primates treated with A 77636. Their findings showed that dopamine D1 receptors are susceptible to desensitization after prolonged occupancy, which is crucial for understanding the dynamics of dopamine receptor function in clinical settings (Blanchet et al., 1996).

Safety And Hazards

A 77636 hydrochloride is hygroscopic, photosensitive, and oxygen-sensitive . It should be handled with appropriate personal protective equipment, including eyeshields and gloves .

properties

IUPAC Name

(1R,3S)-3-(1-adamantyl)-1-(aminomethyl)-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3.ClH/c21-10-17-14-1-2-16(22)19(23)15(14)6-18(24-17)20-7-11-3-12(8-20)5-13(4-11)9-20;/h1-2,11-13,17-18,22-23H,3-10,21H2;1H/t11?,12?,13?,17-,18-,20?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWHPNJVKFAPVOG-QYFJGNGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4CC5=C(C=CC(=C5O)O)C(O4)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C34CC5CC(C3)CC(C5)C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042576
Record name A 77636 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

A 77636 hydrochloride

CAS RN

145307-34-2
Record name (1R,3S)-1-(Aminomethyl)-3,4-dihydro-3-tricyclo[3.3.1.13,7]dec-1-yl-1H-2-benzopyran-5,6-diol hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145307-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name A 77636 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-77636 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA6RGP1J4W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
SS Saklayen, OS Mabrouk, EA Pehek - Journal of Pharmacology and …, 2004 - ASPET
… A-77636 hydrochloride (Sigma-Aldrich) was dissolved in deionized water and administered sc in 1.0 ml/kg volumes. Doses were 0 (vehicle), 0.75, 1.5, and 3.0 mg/kg. For antagonist …
Number of citations: 35 jpet.aspetjournals.org
JM Jung, SY Kim, WJ Lee, JS Hwang… - Experimental …, 2016 - Wiley Online Library
… DRD4 and melanogenesis and the effect of dopamine-related drugs is largely unknown, we screened agonists and antagonists of dopamine which included A-77636 hydrochloride, (+)-…
Number of citations: 13 onlinelibrary.wiley.com
P Che, L Cui, O Kutsch, L Cui, Q Li - Assay and drug development …, 2012 - liebertpub.com
… Interestingly, these hits were not identified in the HRPII-luciferase–based assay, 32 including dequalinium dichloride, U-83836 dihydrochloride, A-77636 hydrochloride, naloxonazine …
Number of citations: 28 www.liebertpub.com
KA Zalocusky, C Ramakrishnan, TN Lerner… - Nature, 2016 - nature.com
A marked bias towards risk aversion has been observed in nearly every species tested 1 , 2 , 3 , 4 . A minority of individuals, however, instead seem to prefer risk (repeatedly choosing …
Number of citations: 206 www.nature.com
R Kozak, T Kiss, K Dlugolenski, DE Johnson… - Frontiers in …, 2020 - frontiersin.org
Selective activation of dopamine D1 receptors remains a promising pro-cognitive therapeutic strategy awaiting robust clinical investigation. PF-6142 is a key example from a recently …
Number of citations: 18 www.frontiersin.org
F Huppé-Gourgues, G Coudé, P Lachapelle… - Vision research, 2005 - Elsevier
In the retina of mammals, dopamine (DA) is generally released by amacrine cells and is known to alter the physiology of most retinal cells. It is well known that DA reduces the amplitude …
Number of citations: 29 www.sciencedirect.com
AW Knight, L Birrell… - Journal of biomolecular …, 2009 - journals.sagepub.com
There is a pressing need to develop rapid yet accurate screening assays for the identification of genotoxic liability and for early hazard assessment in drug discovery. The GADD45a-…
Number of citations: 27 journals.sagepub.com
YM Yang, SK Gupta, KJ Kim, BE Powers, A Cerqueira… - Cell stem cell, 2013 - cell.com
… Ligands for neurotransmitter receptors (eg, A 77636 hydrochloride and 3-Tropanylindole-3-carboxylate methiodide) and compounds targeting calcium channels (eg, the calcium agonist …
Number of citations: 313 www.cell.com
JH Xiao, P Rijal, L Schimanski… - Journal of …, 2018 - Am Soc Microbiol
We have produced a new Ebola virus pseudotype, ES-FLU, that can be handled in biosafety level 1/2 containment for laboratory analysis. The ES-FLU virus is a single-cycle influenza …
Number of citations: 27 journals.asm.org
CM Lienberger - 2019 - search.proquest.com
Initially discovered in the mid-1960s, Epstein-Barr Virus (EBV) is present as a chronic infection in more than 90% of the world’s population. After initial infection, EBV persists in the host’…
Number of citations: 2 search.proquest.com

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